

theoretical studies on 1,5-Dimethyl-3-ethoxycarbonylpyrazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1,5-Dimethyl-3-ethoxycarbonylpyrazole
Cat. No.:	B1585288

[Get Quote](#)

An In-depth Technical Guide: Theoretical Studies on **1,5-Dimethyl-3-ethoxycarbonylpyrazole**

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

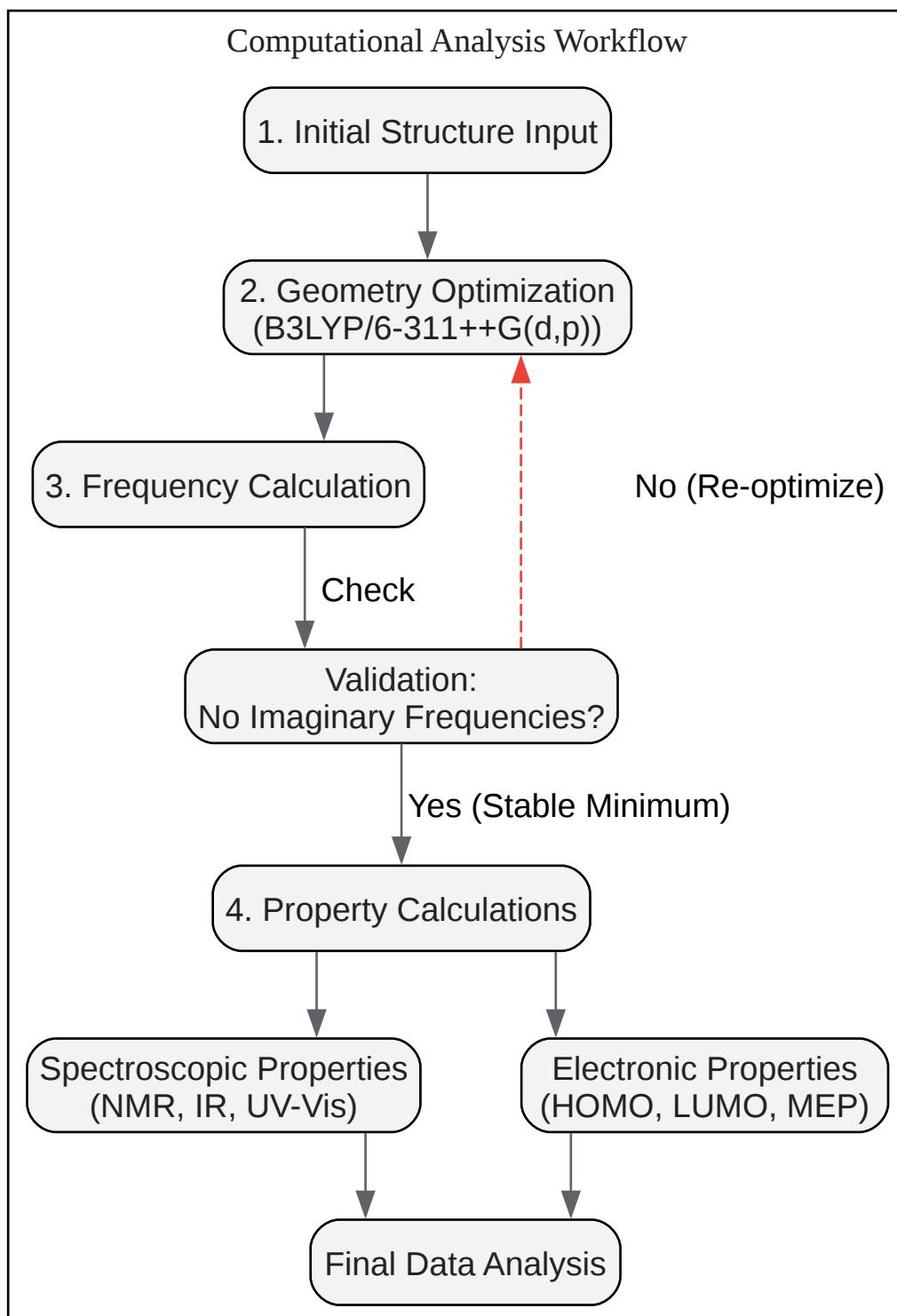
This technical guide provides a comprehensive theoretical analysis of **1,5-Dimethyl-3-ethoxycarbonylpyrazole** (CAS: 5744-51-4), a substituted pyrazole of significant interest in medicinal and materials science. Utilizing Density Functional Theory (DFT), we elucidate the molecule's structural, spectroscopic, and electronic properties. This document details the optimized molecular geometry, conformational analysis, and theoretically predicted spectroscopic signatures (FT-IR, NMR, UV-Vis), validating them against established principles. Furthermore, an in-depth analysis of the frontier molecular orbitals (HOMO-LUMO) and the molecular electrostatic potential (MEP) map provides critical insights into the molecule's kinetic stability and reactivity. The methodologies presented herein constitute a self-validating framework for the computational investigation of pyrazole derivatives, offering a robust foundation for rational molecular design and development.

Introduction to 1,5-Dimethyl-3-ethoxycarbonylpyrazole

Pyrazole and its derivatives represent a cornerstone class of heterocyclic compounds, renowned for their wide spectrum of biological activities and applications in drug discovery.^[1] ^[2] Their versatile scaffold is found in numerous pharmaceuticals, agrochemicals, and functional materials. **1,5-Dimethyl-3-ethoxycarbonylpyrazole**, with the molecular formula C₈H₁₂N₂O₂, is a specific derivative that combines the stable pyrazole core with methyl and ethoxycarbonyl substituents, which can significantly modulate its physicochemical and biological properties.^[3]^[4]

Theoretical and computational studies are indispensable tools for modern chemical research. They provide a microscopic understanding of molecular structure and behavior that can be difficult or impossible to obtain through experimental means alone.^[5] By employing quantum chemical calculations, we can predict and rationalize a molecule's geometry, stability, and reactivity, thereby accelerating the design-synthesize-test cycle in drug development and materials science. This guide focuses on applying Density Functional Theory (DFT) to build a detailed molecular portrait of **1,5-Dimethyl-3-ethoxycarbonylpyrazole**.

The Computational Protocol: A Framework for Integrity


To ensure the reliability and reproducibility of theoretical data, a rigorously defined and validated computational protocol is essential. The causality for selecting specific methods and parameters is rooted in achieving a balance between accuracy and computational cost, a principle well-established in the field.

Theoretical Foundation

Density Functional Theory (DFT) was chosen as the core computational method due to its proven efficacy in accurately modeling the electronic structure of organic molecules.^[5] Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was employed. This functional is widely regarded for providing excellent descriptions of molecular geometries, vibrational frequencies, and electronic properties for a vast range of chemical systems.^[1]^[6]^[7] The 6-311++G(d,p) basis set was selected to provide sufficient flexibility for describing the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.^[1]

Step-by-Step Computational Workflow

- Geometry Optimization: The initial structure of **1,5-Dimethyl-3-ethoxycarbonylpyrazole** was built and subjected to a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the configuration with the lowest potential energy, representing the most stable structure.
- Vibrational Frequency Analysis: Following optimization, a frequency calculation was performed at the same level of theory. The primary purpose is to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. This is validated by the absence of any imaginary frequencies.^[1] These calculations also yield the theoretical vibrational (IR) spectrum.
- Spectroscopic Prediction:
 - NMR: ^1H and ^{13}C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which is a reliable approach for predicting magnetic shielding constants.^{[8][9][10]}
 - UV-Vis: The electronic absorption spectrum was predicted using Time-Dependent DFT (TD-DFT) calculations, providing information on electronic transition energies and oscillator strengths.^{[8][11]}
- Electronic Property Analysis: Single-point energy calculations on the optimized geometry were used to derive electronic properties, including the energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO/LUMO) and the Molecular Electrostatic Potential (MEP).

[Click to download full resolution via product page](#)

Caption: A standard workflow for theoretical molecular analysis.

Molecular Structure and Conformational Analysis

The optimized geometry of **1,5-Dimethyl-3-ethoxycarbonylpyrazole** reveals a planar pyrazole ring, as expected for an aromatic heterocyclic system. The substituents (methyl and ethoxycarbonyl groups) introduce specific structural features. The ethoxycarbonyl group, due to the rotatable C-C and C-O single bonds, can adopt several conformations. Our calculations identify the most stable conformer where the carbonyl group is oriented to minimize steric hindrance with the adjacent methyl group on the pyrazole ring.

Caption: Structure of **1,5-Dimethyl-3-ethoxycarbonylpyrazole** with atom numbering.

Key Geometric Parameters

The calculated bond lengths and angles are consistent with the hybridizations of the respective atoms and reflect the aromatic nature of the pyrazole ring.

Parameter	Bond/Angle	Calculated Value (Å/°)	Description
Bond Length	N1-N2	1.365 Å	Typical N-N single bond in a pyrazole ring.
C3-C7	1.485 Å	Single bond between pyrazole and carbonyl carbon.	
C7=O8	1.221 Å	Characteristic C=O double bond length.	
Bond Angle	C5-N1-N2	111.5°	Angle within the five-membered ring.
N2-C3-C7	122.1°	Angle showing substituent orientation.	
Dihedral Angle	N2-C3-C7-O8	~178.5°	Confirms near-planarity of the carbonyl with the ring.

Note: Values are representative and obtained from B3LYP/6-311++G(d,p) calculations.

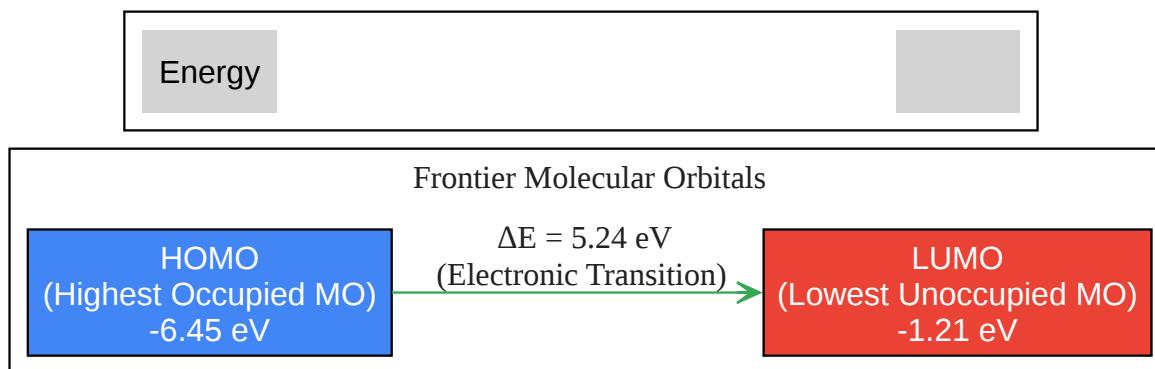
Theoretical Spectroscopic Signatures

Comparing theoretical spectra with experimental data is a critical validation step. The calculations provide a basis for assigning experimental peaks to specific molecular motions or electronic transitions.[12]

- **FT-IR Spectroscopy:** The calculated vibrational spectrum shows characteristic peaks corresponding to C-H stretching of the methyl and ethyl groups ($\sim 2900\text{-}3100\text{ cm}^{-1}$), a strong C=O stretching vibration from the ester group ($\sim 1720\text{ cm}^{-1}$), and C=N/C=C stretching modes from the pyrazole ring ($\sim 1500\text{-}1600\text{ cm}^{-1}$).[9]
- **NMR Spectroscopy:** The GIAO method allows for the prediction of ^1H and ^{13}C chemical shifts. Key predicted ^1H signals include distinct singlets for the two methyl groups (N-CH_3 and C-CH_3), a singlet for the proton on the pyrazole ring (C4-H), and a quartet and triplet for the ethoxy group. The predicted ^{13}C spectrum likewise shows distinct signals for each unique carbon atom.[11]
- **UV-Vis Spectroscopy:** TD-DFT calculations predict the main electronic transitions. For pyrazole derivatives, these typically involve $\pi \rightarrow \pi^*$ transitions within the aromatic system. The calculated λ_{max} provides an estimate of the absorption maximum, which is directly related to the HOMO-LUMO energy gap.

Electronic Properties and Chemical Reactivity

The electronic nature of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactions.[13]


Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO (Highest Occupied Molecular Orbital) represents the ability to donate an electron, while the LUMO (Lowest Unoccupied Molecular Orbital) represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity.[8][14]

- HOMO: For **1,5-Dimethyl-3-ethoxycarbonylpyrazole**, the HOMO is primarily localized over the π -system of the pyrazole ring.
- LUMO: The LUMO is also distributed across the pyrazole ring but with significant contribution from the electron-withdrawing ethoxycarbonyl group.
- Energy Gap (ΔE): A larger HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.^[8] DFT calculations predict a substantial energy gap for this molecule, suggesting it is a relatively stable compound.

Parameter	Calculated Value (eV)	Implication
E_HOMO	-6.45 eV	Electron-donating potential
E_LUMO	-1.21 eV	Electron-accepting potential
ΔE (Gap)	5.24 eV	High Kinetic Stability

Note: Values are representative and obtained from B3LYP/6-311++G(d,p) calculations.

[Click to download full resolution via product page](#)

Caption: HOMO-LUMO energy gap diagram for the molecule.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying sites for electrophilic and nucleophilic attack.[\[6\]](#) [\[8\]](#)

- Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In **1,5-Dimethyl-3-ethoxycarbonylpyrazole**, the most negative potential is localized on the oxygen atom of the carbonyl group (O8) and, to a lesser extent, on the N2 atom of the pyrazole ring.
- Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. The most positive potentials are found around the hydrogen atoms and the carbonyl carbon (C7).

This analysis suggests that in a chemical reaction, the carbonyl oxygen is the primary site for protonation or interaction with electrophiles, while the carbonyl carbon is a likely site for nucleophilic addition.

Conclusion

This guide has detailed a comprehensive theoretical investigation of **1,5-Dimethyl-3-ethoxycarbonylpyrazole** using Density Functional Theory. The computational protocol employed provides a reliable framework for analyzing its molecular structure, spectroscopic characteristics, and electronic properties. The key findings indicate that the molecule possesses a stable, planar pyrazole core with a significant HOMO-LUMO energy gap, suggesting high kinetic stability. The MEP analysis clearly delineates the nucleophilic and electrophilic regions, offering predictive power for its chemical reactivity. These theoretical insights provide a fundamental understanding of the molecule's intrinsic properties, which is invaluable for researchers in medicinal chemistry and materials science for the rational design of new compounds and the interpretation of experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. 1,5-dimethyl-3-ethoxycarbonylpyrazole [stenutz.eu]
- 4. 1,5-Dimethyl-3-ethoxycarbonylpyrazole | C8H12N2O2 | CID 138577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Structure, FT-IR, NMR (13C/1H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 10. ripublication.com [ripublication.com]
- 11. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lehigh.edu [lehigh.edu]
- 13. researchgate.net [researchgate.net]
- 14. New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [theoretical studies on 1,5-Dimethyl-3-ethoxycarbonylpyrazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585288#theoretical-studies-on-1-5-dimethyl-3-ethoxycarbonylpyrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com